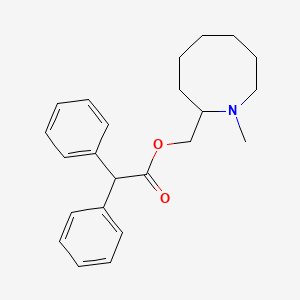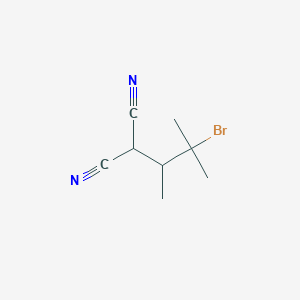
(3-Bromo-3-methylbutan-2-yl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-3-methylbutan-2-yl)propanedinitrile is a chemical compound with the molecular formula C8H11BrN2. It is characterized by the presence of a bromine atom, a methyl group, and two nitrile groups attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-3-methylbutan-2-yl)propanedinitrile typically involves the bromination of 3-methylbutan-2-yl propanedinitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as dichloromethane (DCM). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and yield. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-3-methylbutan-2-yl)propanedinitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic medium, elevated temperatures.
Major Products
Substitution: (3-Hydroxy-3-methylbutan-2-yl)propanedinitrile, (3-Amino-3-methylbutan-2-yl)propanedinitrile.
Reduction: (3-Bromo-3-methylbutan-2-yl)propanediamine.
Oxidation: (3-Bromo-3-methylbutan-2-yl)propanedioic acid.
Aplicaciones Científicas De Investigación
(3-Bromo-3-methylbutan-2-yl)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (3-Bromo-3-methylbutan-2-yl)propanedinitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the nitrile groups are converted to amines through the transfer of hydrogen atoms from the reducing agent. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloro-3-methylbutan-2-yl)propanedinitrile: Similar structure but with a chlorine atom instead of bromine.
(3-Methylbutan-2-yl)propanedinitrile: Lacks the halogen atom, making it less reactive in substitution reactions.
(3-Bromo-3-methylbutan-2-yl)propanedioic acid: Oxidized form with carboxylic acid groups instead of nitrile groups
Uniqueness
(3-Bromo-3-methylbutan-2-yl)propanedinitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Propiedades
Número CAS |
13764-23-3 |
|---|---|
Fórmula molecular |
C8H11BrN2 |
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
2-(3-bromo-3-methylbutan-2-yl)propanedinitrile |
InChI |
InChI=1S/C8H11BrN2/c1-6(8(2,3)9)7(4-10)5-11/h6-7H,1-3H3 |
Clave InChI |
WOSDMZGNXIVUIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C#N)C#N)C(C)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



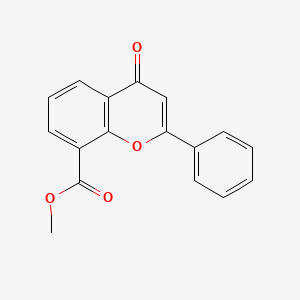
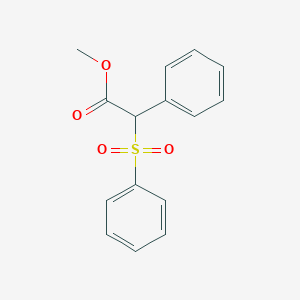

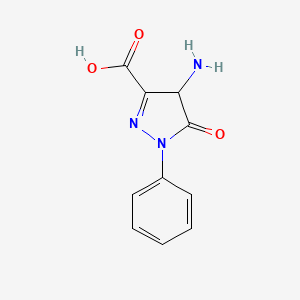



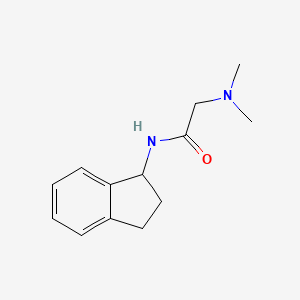
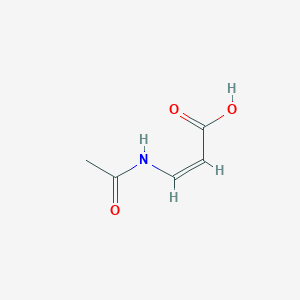
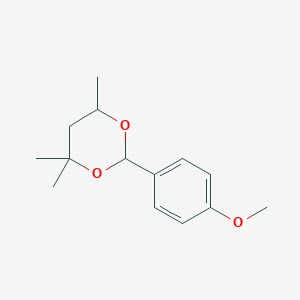
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)

